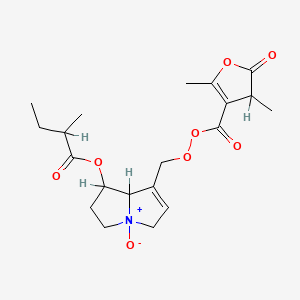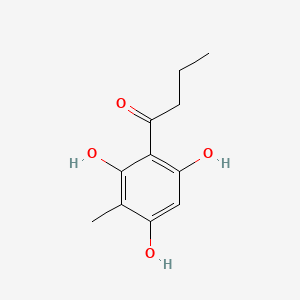
Latifoline N-oxide
Overview
Description
Latifoline N-oxide is an alkaloid compound derived from the herbs of Hackelia floribunda. It has a molecular formula of C({20})H({27})NO(_{8}) and a molecular weight of 409.43 g/mol . This compound is known for its various biological activities and is used in scientific research for its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Latifoline N-oxide can be synthesized through several chemical routes. One common method involves the oxidation of Latifoline using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs in solvents like chloroform or dichloromethane under controlled temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, specifically the herbs of Hackelia floribunda. The extraction process includes solvent extraction using solvents like ethyl acetate, followed by purification steps such as column chromatography to isolate the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Latifoline N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different N-oxide derivatives.
Reduction: Reduction reactions can convert this compound back to Latifoline.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, dichloromethane, ethyl acetate, DMSO, acetone.
Major Products Formed: The major products formed from these reactions include various N-oxide derivatives and reduced forms of Latifoline, depending on the reagents and conditions used.
Scientific Research Applications
Latifoline N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of alkaloids.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its pharmacological effects, such as potential anticancer and neuroprotective activities.
Industry: Utilized in the development of new pharmaceuticals and as a bioactive compound in cosmetic formulations
Mechanism of Action
The mechanism by which Latifoline N-oxide exerts its effects involves interaction with various molecular targets and pathways. It is believed to modulate signaling pathways related to inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is known to affect enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Latifoline N-oxide can be compared with other similar alkaloid compounds such as:
Latifoline: The parent compound, which lacks the N-oxide group.
Berberine: Another alkaloid with similar biological activities but different structural features.
Palmatine: Similar in structure and function, often used in comparative studies to highlight the unique properties of this compound.
This compound is unique due to its specific N-oxide functional group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
[7-[(3,5-dimethyl-2-oxo-3H-furan-4-carbonyl)peroxymethyl]-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-yl] 2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO8/c1-5-11(2)18(22)28-15-7-9-21(25)8-6-14(17(15)21)10-26-29-20(24)16-12(3)19(23)27-13(16)4/h6,11-12,15,17H,5,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRJYXOOUABEPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC[N+]2(C1C(=CC2)COOC(=O)C3=C(OC(=O)C3C)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60913102 | |
| Record name | 7-{[(2,4-Dimethyl-5-oxo-4,5-dihydrofuran-3-carbonyl)peroxy]methyl}-4-oxo-1,2,3,4,5,7a-hexahydro-4lambda~5~-pyrrolizin-1-yl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60913102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98752-06-8 | |
| Record name | Latifoline N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098752068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-{[(2,4-Dimethyl-5-oxo-4,5-dihydrofuran-3-carbonyl)peroxy]methyl}-4-oxo-1,2,3,4,5,7a-hexahydro-4lambda~5~-pyrrolizin-1-yl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60913102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1605425.png)













